2-(2-Pyridyl)-1,10-phenanthroline
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Overview
Description
2-(Pyridin-2-yl)-1,10-phenanthroline is a heterocyclic compound that features a pyridine ring fused to a phenanthroline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-1,10-phenanthroline typically involves the condensation of 2-aminopyridine with 1,10-phenanthroline-5,6-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2-(pyridin-2-yl)-1,10-phenanthroline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in chloroform.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
2-(Pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as DNA, through intercalation or groove binding. The compound’s electronic properties also enable it to participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the pyridine ring.
2,2’-Bipyridine: Another ligand with two pyridine rings but without the phenanthroline structure.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
2-(Pyridin-2-yl)-1,10-phenanthroline is unique due to its combination of a pyridine ring and a phenanthroline structure, providing enhanced coordination abilities and electronic properties compared to its similar compounds. This uniqueness makes it a valuable ligand in coordination chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-pyridin-2-yl-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c1-2-10-18-14(5-1)15-9-8-13-7-6-12-4-3-11-19-16(12)17(13)20-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJDTVHKBKIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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